Bragsin2

Descripción general

Descripción

Métodos De Preparación

La síntesis de Bragsin2 implica varios pasos, comenzando con la preparación de la estructura central de benzopirano. La ruta sintética generalmente incluye reacciones de nitración, metoxilación y trifluorometilación. Las condiciones de reacción a menudo implican el uso de ácidos y bases fuertes, así como catalizadores específicos para facilitar las transformaciones deseadas .

Esto puede incluir la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Bragsin2 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: La reducción de this compound puede producir varias formas reducidas, dependiendo de los reactivos y las condiciones utilizadas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Bragsin2 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Bragsin2 ejerce sus efectos uniéndose al dominio de homología de plecstrina de BRAG2 y la bicapa lipídica. Esta unión evita que BRAG2 active la GTPasa Arf lipidada, interrumpiendo así la función de la red trans-Golgi y afectando varios procesos celulares . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la GTPasa Arf y la regulación de los complejos de señalización asociados a la membrana .

Comparación Con Compuestos Similares

Bragsin2 es único en su capacidad de inhibir selectivamente y de forma no competitiva la activación de la GTPasa Arf mediada por BRAG2. Compuestos similares incluyen otros inhibidores de la GTPasa Arf y factores de intercambio de nucleótidos, como SecinH3 y Brefeldin A. El mecanismo de acción no competitivo de this compound y su unión específica al dominio de homología de plecstrina de BRAG2 lo diferencian de estos otros compuestos .

Referencias

Actividad Biológica

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

- IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .

- Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

- Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .

- Effect on Cellular Processes :

- Comparative Studies with Other Inhibitors :

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

| Compound Name | Target Protein | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|---|

| This compound | BRAG2 | Inhibits nucleotide exchange | 3 μM | Selective inhibition; minimal toxicity |

| Bragsin | BRAG1 | Inhibits nucleotide exchange | Not specified | Similar structure but targets a different isoform |

| NAV-2729 | BRAG2 | Inhibits nucleotide exchange | Not specified | More potent than this compound in certain assays |

| SecinH3 | ARF1 | Disrupts ARF signaling | Not specified | Different target but involved in similar pathways |

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

Propiedades

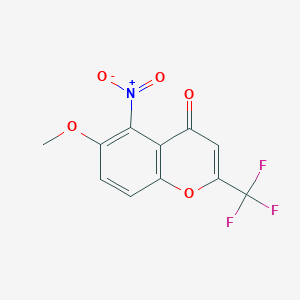

IUPAC Name |

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUILHMXVGFAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.